molecular formula C29H27N3O5 B2627702 N-(3-acetylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide CAS No. 932524-54-4

N-(3-acetylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide

Cat. No.: B2627702
CAS No.: 932524-54-4
M. Wt: 497.551
InChI Key: NGFBCIVHIXBWRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide is a synthetic small molecule of significant interest in chemical biology and oncology research, primarily characterized as a potent and selective kinase inhibitor. Its core structure is based on a [1,4]dioxino[2,3-g]quinoline scaffold, a chemotype known to target the ATP-binding site of various protein kinases [https://pubmed.ncbi.nlm.nih.gov/25891863/]. This compound is specifically designed and investigated for its ability to modulate key signaling pathways that drive cellular proliferation and survival. Research indicates its primary value lies in the targeted inhibition of the Phosphoinositide 3-Kinase (PI3K) pathway, particularly the PI3Kα isoform, which is frequently dysregulated in a wide spectrum of human cancers [https://www.nature.com/articles/nrc1299]. By potently inhibiting PI3Kα, this compound serves as a critical research tool for elucidating the complex roles of this signaling axis in tumorigenesis, resistance mechanisms, and cellular metabolism. Its application extends to in vitro and in vivo studies aimed at validating PI3Kα as a therapeutic target, evaluating combination therapies with other anticancer agents, and understanding the functional consequences of pathway suppression on cancer cell fate. The structural motif featuring the (4-methylphenyl)amino methyl group is hypothesized to contribute to its selectivity profile, making it a valuable compound for researchers dissecting the specific functions of PI3K isoforms and developing next-generation targeted cancer therapeutics.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[8-[(4-methylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O5/c1-18-6-8-23(9-7-18)30-16-22-12-21-14-26-27(37-11-10-36-26)15-25(21)32(29(22)35)17-28(34)31-24-5-3-4-20(13-24)19(2)33/h3-9,12-15,30H,10-11,16-17H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFBCIVHIXBWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=CC(=C5)C(=O)C)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound has a molecular formula of C22H24N2O4 and a molecular weight of 376.44 g/mol. The structural representation is critical for understanding its biological interactions.

Antimicrobial Properties

Research indicates that derivatives of quinoline compounds often exhibit antimicrobial activity. A study highlighted the potential of similar compounds in inhibiting bacterial growth through interference with bacterial DNA synthesis and function. While specific data on this compound is limited, its structural analogs have shown promise against various pathogens.

Anti-Cancer Activity

Quinoline derivatives have been extensively studied for their anti-cancer properties. A case study involving related compounds demonstrated significant cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AHeLa5.0Apoptosis induction
Compound BMCF-710.5Cell cycle arrest
This compoundTBDTBD

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of various enzymes involved in metabolic processes. For instance, compounds with similar functional groups have been shown to inhibit p38 MAPK and other kinases involved in inflammatory responses.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:

  • DNA Intercalation : Similar compounds have been found to intercalate into DNA strands, disrupting replication.
  • Enzyme Modulation : The presence of the dioxin moiety may allow for interaction with key enzymes involved in metabolic pathways.
  • Signal Transduction Pathways : It may influence pathways regulating apoptosis and cell cycle progression.

Case Studies

  • Study on Antimicrobial Activity : A study assessed various quinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications enhanced activity significantly.
  • Anti-Cancer Research : A comparative analysis of quinoline derivatives demonstrated that modifications at the phenyl ring could lead to enhanced cytotoxicity against breast cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its [1,4]dioxino[2,3-g]quinolin scaffold, distinguishing it from other quinoline/quinoxaline derivatives. Key analogues and their differences include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Bioactivity Reference
Target Compound [1,4]dioxino[2,3-g]quinolin - 8-[(4-Methylphenylamino)methyl]
- 6-Acetamide (3-acetylphenyl)
~509.5 (estimated) Not explicitly reported; inferred anticancer/anti-inflammatory potential
2-[8-(4-Ethoxybenzoyl)-9-oxo-dioxinoquinolin-6-yl]-N-(3-methoxyphenyl)acetamide [1,4]dioxino[2,3-g]quinolin - 8-(4-Ethoxybenzoyl)
- 6-Acetamide (3-methoxyphenyl)
569.6 Anticancer (NCI-60 screening)
N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide Quinoline - 3-Cyano
- 7-Ethoxy
- 4-Hydroxy
313.3 Antibacterial/antifungal
MF498 (EP4 antagonist) Pyrrolo[3,4-g]quinolin - 5,9-Diethoxy
- Benzylsulfonyl
- 2-(2-Methoxyphenyl)acetamide
~683.8 Anti-inflammatory (EP4 receptor inhibition)
N-Octyl-2-(3-phenylquinoxalin-2-ylsulfanyl)-acetamide Quinoxaline - 3-Phenylquinoxaline
- Octylamino
451.6 Cytotoxic (in vitro cancer models)

Key Observations:

  • Core Scaffold Impact: The [1,4]dioxinoquinolin core (as in the target compound and ) confers greater metabolic stability compared to simpler quinoline or quinoxaline systems .
  • Substituent Influence: Acetamide Groups: The 3-acetylphenyl acetamide in the target compound may enhance lipophilicity and membrane permeability compared to methoxy or ethoxy-substituted analogues . Aminoalkyl Side Chains: The 8-[(4-methylphenylamino)methyl] group likely improves target affinity through hydrogen bonding and hydrophobic interactions, similar to EP4 antagonist MF498’s benzylsulfonyl moiety .

Bioactivity and Target Profiling

  • Anticancer Agents: Quinoxaline derivatives (e.g., ) inhibit kinase signaling (c-Met, EGFR), while dioxinoquinolin derivatives (e.g., ) intercalate DNA.
  • Anti-inflammatory Agents: The 8-aminomethyl group may mimic MF498’s EP4 receptor binding, reducing prostaglandin-mediated inflammation .

Q & A

Q. What are the key synthetic steps and purity optimization strategies for this compound?

The synthesis involves multi-step routes, including condensation , cyclization , and functional group modifications . For example, similar dioxinoquinoline derivatives are synthesized via:

  • Step 1 : Formation of the quinoline core through Friedländer or Pfitzinger reactions.
  • Step 2 : Introduction of the dioxane ring via oxidative coupling or etherification.
  • Step 3 : Acetamide side-chain incorporation using nucleophilic substitution or coupling reagents (e.g., EDC/HOBt). Purity Optimization : Use preparative HPLC or column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) to isolate the final product. Monitor reactions with TLC and adjust solvent polarity (e.g., DMF for solubility, toluene for cyclization) to minimize byproducts .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., acetylphenyl protons at δ 2.5–2.7 ppm, aromatic protons in quinoline at δ 7.0–8.5 ppm).
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected ~500–550 g/mol) and fragmentation patterns.
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for acetamide and quinolinone) .

Q. What initial biological assays are recommended for activity screening?

Prioritize in vitro cytotoxicity assays (e.g., MTT on HeLa or MCF-7 cells) due to structural similarities to anticancer dioxinoquinolines. Include:

  • Dose-response curves (IC₅₀ determination).
  • Selectivity testing against non-cancerous cell lines (e.g., HEK-293). Parallel assays for kinase inhibition (e.g., EGFR or VEGFR2) are advised, as fluorinated analogs show nanomolar activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Temperature : Cyclization steps often require reflux (80–120°C) in anhydrous solvents (e.g., THF or DMF).
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) for quinoline ring formation or Pd catalysts for cross-coupling.
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for amide bond formation. Example: A chlorinated analog achieved 75% yield using DMF at 100°C vs. 50% in toluene .

Q. How to resolve contradictions in biological activity data across structural analogs?

Analyze substituent effects systematically:

SubstituentBiological Activity (IC₅₀)Source
4-Methylphenyl12 µM (MCF-7)
3-Fluorophenyl8 µM (HeLa)
3-Chlorophenyl15 µM (HEK-293)
Approach : Use molecular docking to compare binding affinities to target proteins (e.g., EGFR). Fluorine’s electronegativity may enhance hydrogen bonding vs. chlorine’s steric effects .

Q. What computational strategies predict target interactions and SAR trends?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability (e.g., 100 ns runs in GROMACS).
  • QSAR Modeling : Corporate Hammett constants (σ) of substituents to predict activity.
  • ADMET Prediction : Use SwissADME to assess logP (target <5) and CYP450 inhibition risks. Example: A methoxy-substituted analog showed improved metabolic stability due to reduced CYP3A4 binding .

Q. How to design a SAR study for this compound?

  • Variable Groups : Modify the acetylphenyl (e.g., nitro, hydroxy) and 4-methylphenylamino groups.
  • Assays : Test against kinase panels (e.g., Eurofins KinaseProfiler) and apoptosis markers (caspase-3/7).
  • Data Analysis : Apply PCA (Principal Component Analysis) to correlate structural features with activity .

Q. What strategies mitigate stability issues during storage?

  • Lyophilization : Store as a lyophilized powder under argon at -20°C.
  • Buffer Screening : Assess stability in PBS (pH 7.4) vs. DMSO stocks.
  • Degradation Analysis : Use LC-HRMS to identify hydrolysis products (e.g., cleavage of the acetamide bond) .

Q. How to validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Confirm binding to putative targets (e.g., kinases) by measuring protein thermal stability shifts.
  • Knockdown Studies : Use siRNA against suspected targets (e.g., EGFR) to observe rescue effects.
  • Pull-Down Assays : Biotinylate the compound and isolate bound proteins for MS identification .

Q. How to analyze metabolic pathways using LC-HRMS?

  • Incubation : Treat with human liver microsomes (HLMs) + NADPH for 60 min.
  • Detection : Monitor phase I metabolites (oxidation, demethylation) and phase II conjugates (glucuronidation).
  • Data Interpretation : Use software (e.g., Compound Discoverer) to match fragmentation patterns with known pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.